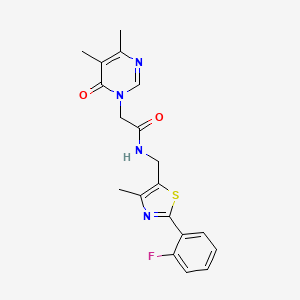

![molecular formula C22H13ClN4O2 B2390662 8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-81-8](/img/structure/B2390662.png)

8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

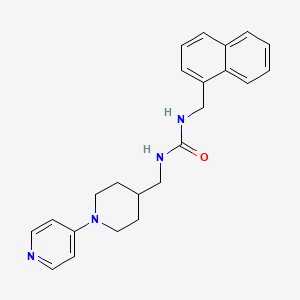

The compound “8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a quinoline ring which is a heterocyclic aromatic organic compound with the formula C9H7N. It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The molecule also has nitrophenyl and phenyl groups attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazole and quinoline rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The nitro group is typically very reactive and could undergo reduction reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and possibly planar. The nitro group could make the compound more polar .Scientific Research Applications

Antioxidant Activity

The synthesis of benzoquinoline-based heterocycles derived from 8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been explored. These heterocycles were obtained via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . Notably, thiazole and triazolethione derivatives showed potent antioxidant activity .

Cytotoxic and Anti-Proliferative Properties

In a separate study, phenoxy thiazoles were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells. While this specific compound was not mentioned, it highlights the potential of thiazole derivatives in cancer research .

Biological Significance

Benzoquinoline compounds, including derivatives of 8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline , play a crucial role in medicinal chemistry. They serve as templates for drug synthesis due to their diverse biological characteristics. Investigating their pharmacological effectiveness is essential .

Synthetic Methodology

Researchers have developed methods for synthesizing benzoquinoline-bearing heterocycles. These compounds can be obtained through the interaction of consistent thiosemicarbazone with various carbon-centered electrophiles. The goal is to explore their potential applications .

Fluorinated Quinolines

Although not directly related to the compound , the synthesis of fluorinated quinolines is an exciting area of research. For instance, the action of dimethylacetylenedicarboxylate on a hexafluoro-4-quinolinthiole led to the formation of pentafluorothieno[3,2-c]quinoline .

Mechanism of Action

Future Directions

properties

IUPAC Name |

8-chloro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClN4O2/c23-15-9-10-20-18(11-15)22-19(13-24-20)21(14-5-2-1-3-6-14)25-26(22)16-7-4-8-17(12-16)27(28)29/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFCJULRUAQXNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

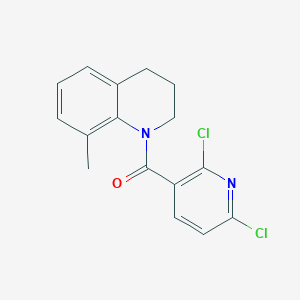

![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)

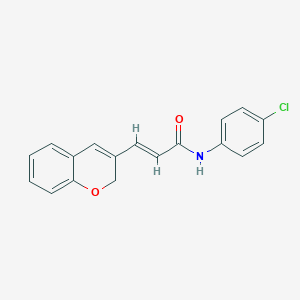

![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)

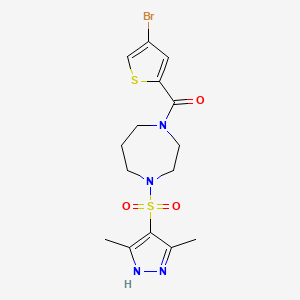

![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2390586.png)

![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2390591.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)

![1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2390597.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2390599.png)